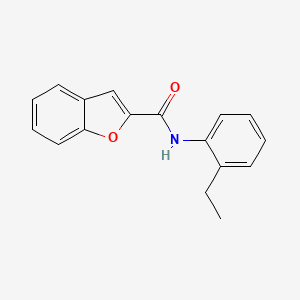
4-(2-furoyl)-N,N-dimethyl-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-furoyl)-N,N-dimethyl-1-piperazinecarboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a furoyl group, which is a derivative of furan .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation and substitution reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using methods like Density Functional Theory (DFT). These studies often include analysis of the molecule’s conformational stability, vibrational wave numbers, and highest occupied and lowest unoccupied molecular orbitals .Chemical Reactions Analysis
The chemical reactivity of a compound like this would likely depend on the functional groups present in the molecule. For instance, the furoyl group might undergo reactions typical of carbonyl-containing compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure and the functional groups it contains. Factors such as polarity, molecular weight, and the presence of aromatic rings could affect its solubility, melting point, and other properties .Scientific Research Applications
Antiproliferative Activity Against Cervical Cancer Cells
- Application : Compound 15 (IC50: 8.81 ± 0.28 µM) demonstrated the highest antiproliferative activity against HeLa cells among the synthesized compounds . Researchers are exploring its potential as a targeted therapy for cervical cancer.
Lipid Peroxidation Inhibition
- Application : Thiosemicarbazide derivatives 3, 10, and 9, along with triazole derivatives 15, 18, 19, 20, 21, and 22, exhibited potent lipid peroxidation inhibitory activity . These compounds could be valuable in developing antioxidants or protective agents.
Drug Development: Novel Agents
- Application : Several synthesized compounds (3, 4, 6, 7, 8, 9, 10, 11, 12, 15, 16, 18, 19, 20, 21, 22, 23, and 24) are novel, with compound 15 showing remarkable antiproliferative activity . Researchers may investigate their potential as drug candidates.
Biocatalysis and Fermentation
- Application : Leveraging microbial metabolic diversity, biocatalytic and fermentative methods can convert furans into valuable products. These processes are cost-effective and environmentally friendly . Researchers explore their use in bioconversion.
Functionalized N-(4-Bromophenyl) Furan-2-Carboxamide Analogues
- Application : Synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues provides a platform for drug discovery. These compounds may inhibit butyrylcholinesterase, relevant for treating certain diseases .
Enantiopure Furan Synthesis
- Application : Researchers have developed methods to synthesize 2- and 2,3-substituted enantiopure furans, yielding high yields (75%–89%) using Lewis acid catalysts . These compounds may have applications in materials science and pharmaceuticals.
Mechanism of Action
Target of Action
Furan-based compounds have been associated with antitubercular activity against mycobacterium tuberculosis . The specific protein targeted is Enoyl acyl carrier protein reductase (InhA) in complex with N-(4-methylbenzoyl)-4-benzylpiperidine .
Mode of Action
For instance, some furan-based compounds have shown inhibitory activity against different cancer cell lines .
Biochemical Pathways
Furan-based compounds have been associated with various biological applications, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of similar furan-based compounds have been calculated using swissadme, a tool for predicting pharmacokinetics .
Result of Action
Furan-based compounds have been associated with antiproliferative and antioxidant activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-13(2)12(17)15-7-5-14(6-8-15)11(16)10-4-3-9-18-10/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBYYVQZJKOMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5566377.png)
![6',7'-dimethoxy-1'-phenyl-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5566382.png)
![ethyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5566384.png)
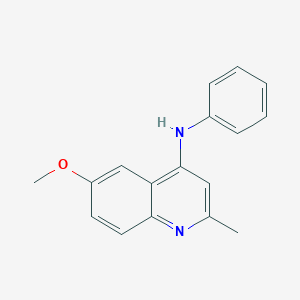
![(1S)-2-oxo-1-phenyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanol](/img/structure/B5566405.png)
![4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5566413.png)
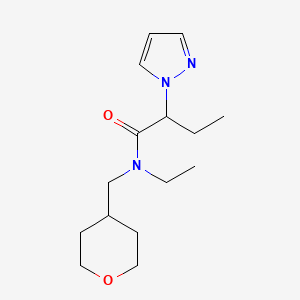
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide](/img/structure/B5566436.png)
![N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5566455.png)
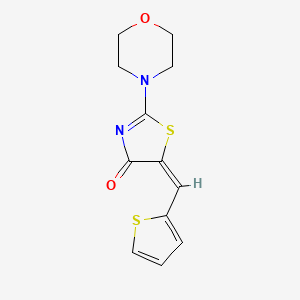
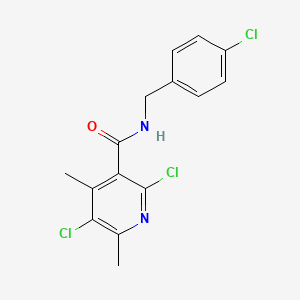
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)
